molecular formula C11H13NO3 B8693137 methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate

methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate

Cat. No.: B8693137
M. Wt: 207.23 g/mol
InChI Key: ZQSBENLBVARHAX-UHFFFAOYSA-N
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Description

methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate: is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an amino group at the third position, a carboxylic acid methyl ester group at the sixth position, and a chroman ring structure, which is a benzopyran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using suitable reagents such as ammonia or amines.

    Esterification: The carboxylic acid group at the sixth position can be esterified using methanol in the presence of an acid catalyst like sulfuric acid or trimethylchlorosilane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

Chemistry: methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting various diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The chroman ring structure may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    3-Amino-chroman-6-carboxylic acid: Lacks the ester group, making it less lipophilic.

    3-Amino-chroman-6-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-Amino-2H-chromen-2-one: Contains a chromenone ring instead of a chroman ring.

Uniqueness: methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-amino-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10/h2-4,9H,5-6,12H2,1H3

InChI Key

ZQSBENLBVARHAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of XXXIII (1 g, 4.2 mmol) and TEA (1 mL) in 10 mL of tert-butylalcohol was added 1.15 g of diphenyl phosphoryl azide (4.2 mol). The reaction mixture was stirred at 80° C. for 12 h before concentrated in vacuo. The residue was dissolved in 20 mL of HCl/MeOH (1 N) and the mixture was stirred for at rt for 2 h. After solvent removal, the residue was partitioned between water and EtOAc. The aqueous layer was neutralized to pH 8 by addition of Na2CO3, and extracted with EtOAc. The organic phase was dried over Na2SO4 and concentrated to give 0.25 g of 3-amino-chroman-6-carboxylic acid methyl ester XXXIV (Yield 29%). MS: calc'd 208 (MH+), exp 208 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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